Potent IDO1 Inhibition: A Key Differentiator for Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Methyl 5-(benzyloxy)-1H-indole-2-carboxylate exhibits potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 13 nM in a mouse cellular assay [1]. This is in stark contrast to a comparator indole derivative (BDBM50454801) which showed an IC50 of 1000 nM under similar conditions [2]. This represents a 77-fold increase in potency. The benzyloxy group appears to be a critical structural feature for achieving high-affinity binding to the IDO1 enzyme.
| Evidence Dimension | IDO1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Indole derivative BDBM50454801: 1000 nM |
| Quantified Difference | ~77-fold lower IC50 (more potent) |
| Conditions | Inhibition of mouse IDO1 transfected in P815 cells, assessed as reduction in L-Kyn level after 16 hrs by HPLC |
Why This Matters
For research programs focused on IDO1 as an immunotherapeutic target, the 77-fold greater potency of this compound compared to other indole derivatives makes it a far more valuable starting point for lead optimization.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994). View Source
- [2] BindingDB. (n.d.). BDBM50454801 (CHEMBL4206646). View Source
